
2(1H)-Quinolinone, 6-(1-piperidinyl)-
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描述
2(1H)-Quinolinone, 6-(1-piperidinyl)- is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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常见问题
Basic Research Questions
Q. What are the common synthetic routes for 6-(1-piperidinyl)-2(1H)-quinolinone derivatives, and what factors influence yield and purity?
Methodological Answer: The synthesis typically involves functionalizing the quinolinone core at the 6-position with a piperidinyl group. One approach uses nucleophilic substitution or coupling reactions between halogenated quinolinones (e.g., 6-bromo-2(1H)-quinolinone) and piperidine derivatives. For example, acylation reactions with piperidine-containing reagents under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products. Factors affecting yield include reaction temperature, catalyst choice (e.g., Pd catalysts for cross-coupling), and steric hindrance from substituents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-(1-piperidinyl)-2(1H)-quinolinone, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the piperidinyl integration (e.g., δ 2.5–3.5 ppm for N-linked protons) and quinolinone tautomerism (e.g., carbonyl peak at ~165 ppm in 13C NMR).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₁₄H₁₅N₂O: 235.1235). Low-intensity molecular ions in GC-MS may require derivatization to enhance stability .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve).
Q. What preliminary biological screening approaches are recommended for assessing the therapeutic potential of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., SYK kinase) at 10 µM concentrations. IC₅₀ values are determined via dose-response curves .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of 6-(1-piperidinyl)-2(1H)-quinolinone synthesis?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of piperidine derivatives.
- Catalyst Optimization : Test Pd(OAc)₂/Xantphos for cross-coupling efficiency.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time. Monitor yields via LC-MS and adjust stoichiometry (e.g., 1.2 eq piperidine) .
Q. How does tautomerism in the quinolinone core affect the physicochemical and biological properties of 6-(1-piperidinyl)-2(1H)-quinolinone?
Methodological Answer: The keto-enol tautomerism of the quinolinone ring (2(1H)- vs. 2(3H)-tautomers) alters electronic properties. Techniques to study this include:
- X-ray Crystallography : Resolve tautomeric forms in solid state.
- Photoelectron Spectroscopy : Compare ionization potentials of tautomers in vapor phase.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers in solution (e.g., keto form in DMSO) .
Q. How should researchers address contradictory data in biological assays involving 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?
Methodological Answer:
- Reproducibility Checks : Repeat assays in triplicate with blinded controls.
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out false negatives.
- Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify non-specific binding .
Q. What methodologies are recommended for elucidating the molecular targets of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives in kinase inhibition studies?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 468 kinases (Eurofins KinaseProfiler®) at 1 µM.
- Crystallography : Co-crystallize the compound with SYK kinase (PDB ID: 4XH9) to identify binding interactions.
- SAR Analysis : Modify substituents (e.g., trifluoromethyl at position 4) and correlate with activity .
Q. How can computational docking studies guide the design of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses in SYK kinase (grid center: active site residues Leu377, Val385).
- MM-GBSA Calculations : Estimate binding free energy (ΔG) for lead optimization.
- Pharmacophore Modeling : Identify critical H-bond donors/acceptors (e.g., quinolinone carbonyl) .
Q. What factors influence the stability of 6-(1-piperidinyl)-2(1H)-quinolinone under varying storage conditions?
Methodological Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- pH Stability : Assess compound integrity in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0) .
Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of 6-(1-piperidinyl)-2(1H)-quinolinone derivatives?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with halogens (Br, F) or electron-withdrawing groups (NO₂) at positions 4, 6, or 7.
- 3D-QSAR : CoMFA/CoMSIA models correlate spatial-electronic features with IC₅₀ values.
- In Vivo Validation : Test top candidates in murine inflammation models (e.g., collagen-induced arthritis) .
属性
CAS 编号 |
116942-29-1 |
---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC 名称 |
6-piperidin-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |
InChI 键 |
CRKAFKVYTPNDMM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
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